

What are the physical and chemical properties of Yunnandaphninine G?

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Compound of Interest

Compound Name: Yunnandaphninine G

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Yunnandaphninine G: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunnandaphninine G is a C30 Daphniphyllum alkaloid isolated from the stems and leaves of *Daphniphyllum yunnanense*. As a member of a structurally diverse and biologically intriguing class of natural products, **Yunnandaphninine G** presents a subject of interest for further investigation into its potential pharmacological applications. This technical guide provides a detailed overview of the known physical and chemical properties of **Yunnandaphninine G**, alongside general experimental protocols relevant to its isolation and biological evaluation.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Yunnandaphninine G** are summarized in the table below. While some specific quantitative data such as melting point and precise solubility are not extensively reported in publicly available literature, the provided information is based on data from chemical suppliers and related publications.

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₇ NO ₃	[1]
Molecular Weight	469.7 g/mol	ChemFaces
CAS Number	1042143-83-8	[1][2]
Appearance	Powder	[2][3]
IUPAC Name	(1S,2S,5S,8R)-2-hydroxy-1,5-dimethyl-8-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.0 ² , ¹³ .0 ³ , ⁷ .0 ⁷ , ¹²]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one	BioCrick
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	
Purity	>98% (as reported by commercial suppliers)	

Spectroscopic Data

The structural elucidation of **Yunnandaphninine G**, like other Daphniphyllum alkaloids, relies heavily on spectroscopic techniques. Commercial suppliers confirm the structure of their purified **Yunnandaphninine G** using Nuclear Magnetic Resonance (NMR). While specific spectral data is not readily available in public databases, this section outlines the expected spectroscopic characteristics and general methodologies for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the complex, polycyclic structure of **Yunnandaphninine G**. Both ¹H and ¹³C NMR are essential for full structural assignment.

- ¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals, with numerous overlapping multiplets in the aliphatic region due to the saturated

polycyclic core. Key signals would include those for methyl groups, protons adjacent to the nitrogen and oxygen atoms, and olefinic protons if present.

- ^{13}C NMR: The carbon NMR spectrum would complement the ^1H NMR data, showing distinct signals for each of the 30 carbon atoms in the molecule. The chemical shifts would indicate the presence of carbonyl groups, carbons bonded to heteroatoms (N and O), and a variety of sp^3 -hybridized carbons within the intricate ring system.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in

Yunnandaphninine G. The spectrum would be expected to show characteristic absorption bands for:

- O-H stretching: A broad band indicating the presence of a hydroxyl group.
- C-H stretching: Bands corresponding to the stretching vibrations of C-H bonds in the aliphatic framework.
- C=O stretching: A strong absorption band indicative of a carbonyl group, likely a ketone or lactone.
- C-N stretching: Vibrations associated with the carbon-nitrogen bond within the alkaloidal structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Yunnandaphninine G**, further confirming its molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for unambiguous determination of the elemental composition. The fragmentation pattern would offer insights into the connectivity of the complex ring system.

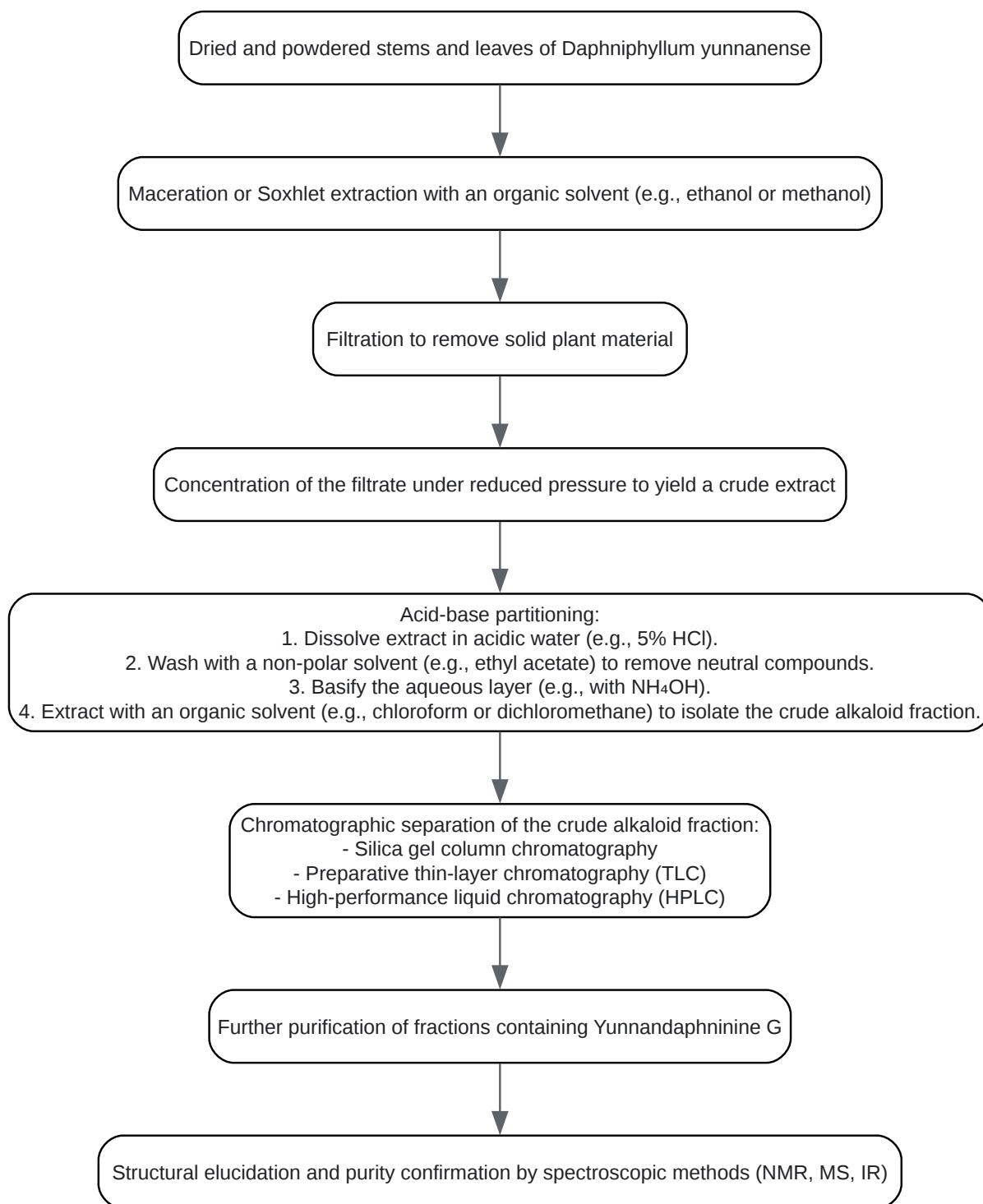
Experimental Protocols

Detailed experimental protocols for **Yunnandaphninine G** are not widely published. However, this section provides generalized methodologies for the isolation of Daphniphyllum alkaloids

and for the assessment of potential biological activities, based on standard practices in natural product chemistry and pharmacology.

Isolation of Yunnandaphninine G from *Daphniphyllum yunnanense*

The following is a general procedure for the extraction and isolation of alkaloids from plant material, which can be adapted for **Yunnandaphninine G**.

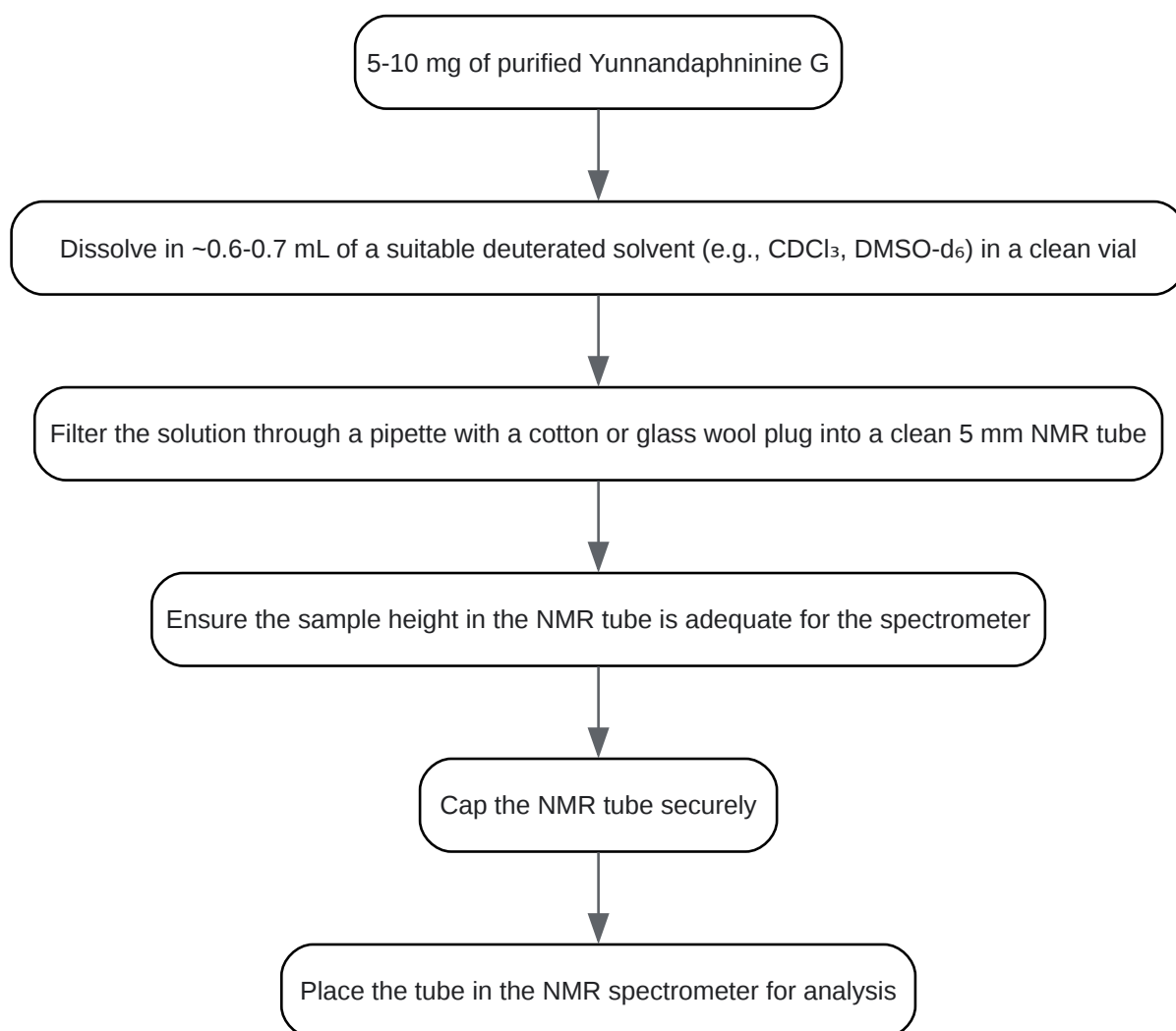


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Caption: General workflow for the isolation of **Yunnandaphninine G**.

NMR Sample Preparation

A properly prepared sample is crucial for obtaining high-quality NMR spectra.

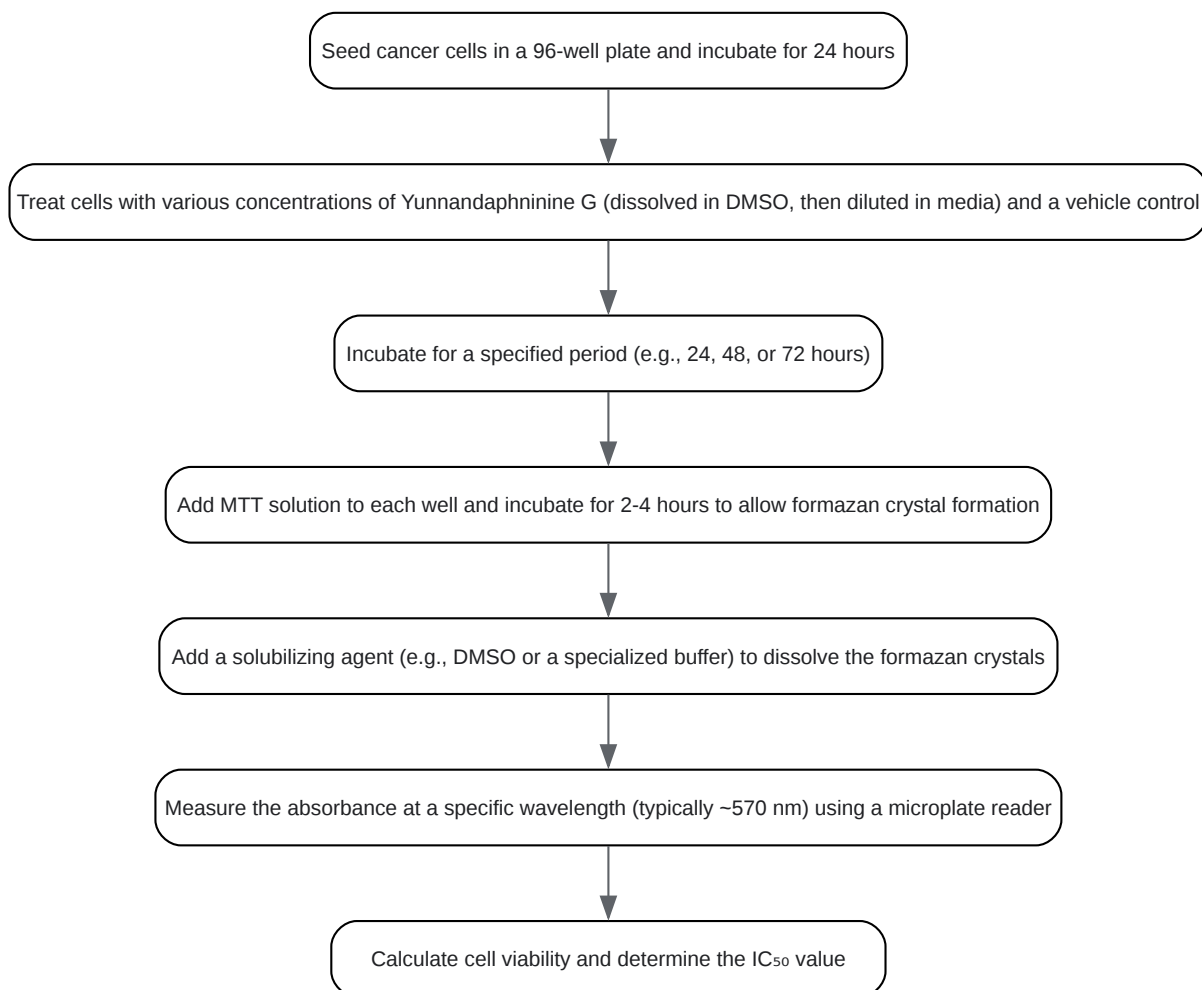


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Caption: Standard procedure for preparing an NMR sample of **Yunnandaphninine G**.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to screen for the cytotoxic potential of natural products.



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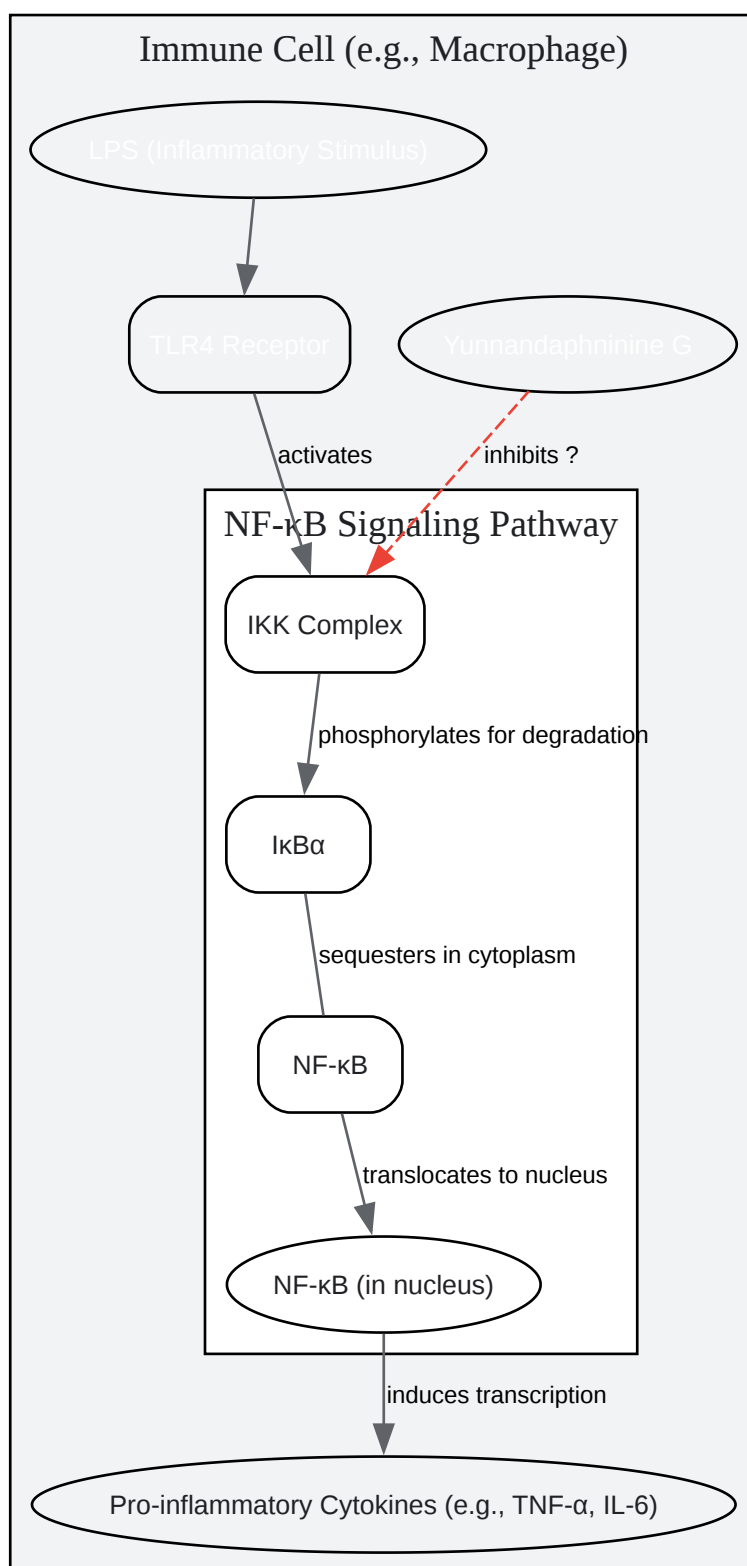
Caption: Workflow for assessing the cytotoxicity of **Yunnandaphninine G** using the MTT assay.

Potential Biological Activities and Signaling Pathways

While specific biological activities for **Yunnandaphninine G** have not been extensively reported, other Daphniphyllum alkaloids have demonstrated a range of bioactivities, including cytotoxic, anti-inflammatory, and neuroprotective effects. Future research on

Yunnandaphninine G could explore these areas. Should **Yunnandaphninine G** exhibit significant biological activity, further studies would be required to elucidate the underlying signaling pathways. For instance, if anti-inflammatory effects are observed, investigations into pathways such as NF- κ B or MAPK signaling would be warranted.

The following diagram illustrates a hypothetical signaling pathway that could be investigated if **Yunnandaphninine G** were found to have anti-inflammatory properties.



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Caption: Hypothetical inhibition of the NF-κB signaling pathway by **Yunnandaphninine G**.

Conclusion

Yunnandaphninine G is a complex natural product with a well-defined chemical structure. While its physical and chemical properties are partially characterized, further research is needed to establish a complete profile, including its melting point and quantitative solubility. The potential biological activities of **Yunnandaphninine G** remain largely unexplored, presenting an open field for investigation, particularly in the areas of cytotoxicity and anti-inflammatory effects. The experimental protocols and hypothetical pathways outlined in this guide provide a framework for future research endeavors aimed at unlocking the full potential of this intriguing *Daphniphyllum* alkaloid.

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